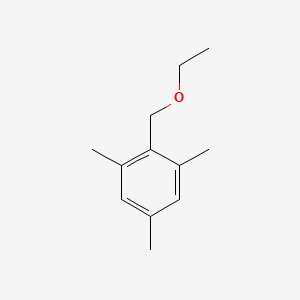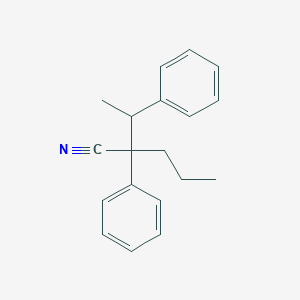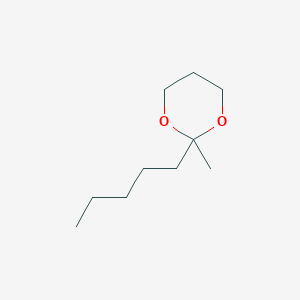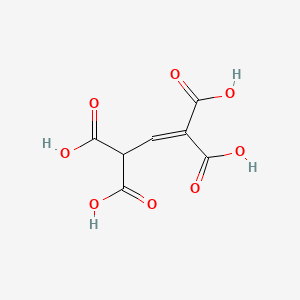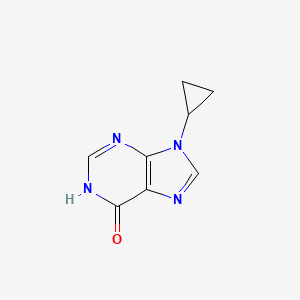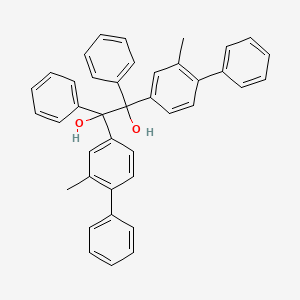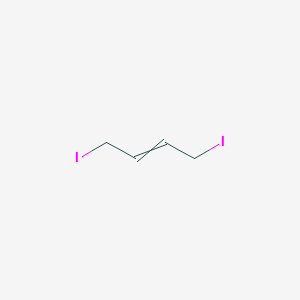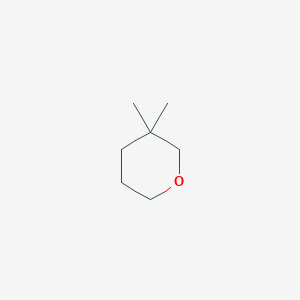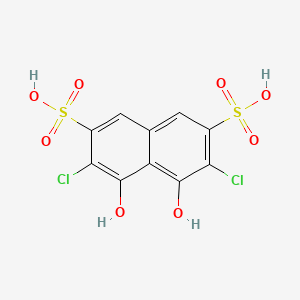
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- is a chemical compound that belongs to the class of naphthalenedisulfonic acids. It is characterized by the presence of two sulfonic acid groups, two hydroxyl groups, and two chlorine atoms attached to a naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- typically involves the sulfonation of naphthalene derivatives followed by chlorination and hydroxylation. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Chlorination: The sulfonated naphthalene is then chlorinated using chlorine gas or a chlorinating agent to introduce chlorine atoms at the 3 and 6 positions.
Hydroxylation: Finally, the chlorinated compound undergoes hydroxylation using a suitable hydroxylating agent to introduce hydroxyl groups at the 4 and 5 positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the sulfonic acid groups to sulfonates.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dechlorinated or desulfonated products.
Substitution: Substituted naphthalene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, including surfactants and catalysts.
Wirkmechanismus
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- involves its interaction with molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the stability and function of proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
- 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-
- 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-
Comparison:
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
- 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy- lacks chlorine atoms, making it less reactive in certain substitution reactions.
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro- lacks hydroxyl groups, reducing its ability to form hydrogen bonds and interact with biomolecules.
- 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- lacks chlorine atoms, affecting its overall chemical reactivity and potential applications.
Eigenschaften
CAS-Nummer |
6155-33-5 |
|---|---|
Molekularformel |
C10H6Cl2O8S2 |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
3,6-dichloro-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H6Cl2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)8(12)10(14)6(3)9(7)13/h1-2,13-14H,(H,15,16,17)(H,18,19,20) |
InChI-Schlüssel |
MUVMOZAAOKBDPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)Cl)O)O)Cl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


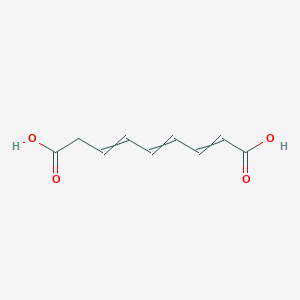
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
